Biochemical Potency: PRDM9 vs. PRDM7
MRK-740 (active probe) exhibits potent inhibition of PRDM9 with an IC₅₀ of 80 ± 16 nM, whereas its structurally matched negative control MRK-740-NC — differing only by substitution of the methylpyridine moiety with a phenyl group — shows no meaningful inhibition of PRDM9, with an IC₅₀ > 100 µM [1]. This single-point modification yields a >1,250-fold reduction in potency, confirming that the methylpyridine group is essential for target engagement [2].
| Evidence Dimension | Biochemical inhibition of PRDM9 methyltransferase activity |
|---|---|
| Target Compound Data | IC₅₀ = 80 ± 16 nM (in vitro H3K4 methylation assay) |
| Comparator Or Baseline | MRK-740-NC: IC₅₀ > 100 µM |
| Quantified Difference | >1,250-fold (ΔIC₅₀ > 100 µM vs. 80 nM) |
| Conditions | In vitro H3K4 methylation assay with recombinant PRDM9 protein; data reported as mean ± SD from triplicate experiments (n = 3) |
Why This Matters
Procurement of MRK-740 without the matched negative control MRK-740-NC prevents proper experimental validation of PRDM9-specific effects; laboratories performing target validation studies must acquire both compounds to distinguish on-target activity from assay artifacts.
- [1] Allali-Hassani A, Szewczyk MM, Ivanochko D, et al. Discovery of a chemical probe for PRDM9. Nat Commun. 2019;10:5759. View Source
- [2] Structural Genomics Consortium. MRK-740 Chemical Probe Summary. The SGC. View Source
